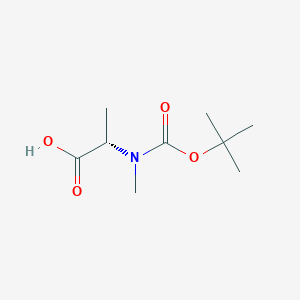

N-tert-Butoxycarbonyl-N-methylalanine

Beschreibung

Significance of N-Methylated Amino Acids in Peptide Science

The introduction of a methyl group to the backbone amide nitrogen of an amino acid residue is a subtle yet powerful modification that can dramatically improve a peptide's potential as a drug candidate. nih.govresearchgate.net This process, known as N-methylation, addresses several inherent limitations of natural peptides, such as poor stability and low bioavailability. peptide.compeptide.com

N-methylation imparts several advantageous properties to peptides. One of the most significant is the enhanced resistance to proteolytic degradation. researchgate.netmerckmillipore.comacs.org Proteases, enzymes that break down proteins and peptides, often recognize and cleave specific amide bonds. The presence of a methyl group on the nitrogen atom sterically hinders this enzymatic action, increasing the peptide's stability and prolonging its half-life in the body. researchgate.netpeptide.com

Furthermore, N-methylation can influence a peptide's conformation. By restricting the rotation around the peptide bond, it can pre-organize the peptide into a specific three-dimensional shape that may be more favorable for binding to its biological target. peptide.compeptide.com This modification also disrupts the hydrogen-bonding network along the peptide backbone, which can reduce aggregation and increase solubility. peptide.commerckmillipore.com The increased lipophilicity (fat-solubility) resulting from N-methylation can also improve a peptide's ability to cross biological membranes, a critical factor for oral bioavailability and cellular uptake. nih.govub.edubenthamdirect.com

The conformational constraints imposed by N-methylation can have a profound impact on a peptide's biological activity. peptide.com By locking the peptide into a more rigid structure, N-methylation can enhance its binding affinity and selectivity for a specific receptor or enzyme. nih.gov This can lead to more potent biological effects.

In some cases, this structural modification can even convert a receptor agonist (a molecule that activates a receptor) into an antagonist (a molecule that blocks a receptor). peptide.comnih.gov Therefore, N-methylation serves as a key strategy for fine-tuning the pharmacological profile of bioactive peptides, enabling researchers to create analogues with tailored activities, such as enzyme inhibitors or highly specific receptor modulators. researchgate.netnih.govbenthamdirect.com

Boc-N-Me-Ala-OH as a Building Block in Complex Molecular Architectures

Boc-N-Me-Ala-OH is a fundamental reagent for incorporating these beneficial properties into synthetic peptides. chemimpex.com It is a versatile building block used in solid-phase peptide synthesis (SPPS), the most common method for creating custom peptides in the laboratory. sigmaaldrich.com Its use facilitates the creation of complex peptide architectures, including cyclic peptides, which are of great interest in drug discovery due to their high stability and target affinity. researchgate.netnih.gov

The strategic placement of N-methylated residues, using precursors like Boc-N-Me-Ala-OH, allows chemists to systematically modify a peptide's structure to optimize its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov This approach has been instrumental in the development of novel peptide-based drug candidates for a range of diseases. chemimpex.com

Research Scope and Objectives Pertaining to Boc-N-Me-Ala-OH

The primary objective of research involving Boc-N-Me-Ala-OH is to leverage the unique properties of N-methylation to design and synthesize peptides with enhanced therapeutic potential. chemimpex.com Key research goals include:

Improving Drug-like Properties: A central aim is to overcome the inherent weaknesses of natural peptides, such as poor enzymatic stability and low membrane permeability, by incorporating N-methylated residues. peptide.compeptide.comnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers use Boc-N-Me-Ala-OH to systematically replace standard amino acids with their N-methylated counterparts. This allows for detailed studies on how specific modifications influence a peptide's conformation and biological function.

Development of Novel Therapeutics: The compound is crucial in the synthesis of new peptide-based drugs, including enzyme inhibitors and agents targeting specific biological pathways. chemimpex.comfengchengroup.com

Creation of Complex Peptides: Boc-N-Me-Ala-OH is essential for building sophisticated molecules like cyclic peptides and other peptidomimetics that mimic natural peptide structures but possess superior stability and activity. researchgate.netresearchgate.net

In essence, Boc-N-Me-Ala-OH is not just a chemical reagent but a strategic tool that enables the rational design of next-generation peptide-based diagnostics and therapeutics.

Data Tables

Table 1: Physical and Chemical Properties of Boc-N-Me-Ala-OH

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | apexbt.com |

| Synonyms | Boc-N-methyl-L-alanine, Boc-N-Me-Ala, N-tert-Butoxycarbonyl-N-methyl-L-alanine | fengchengroup.com |

| CAS Number | 16948-16-6 | chemimpex.comsigmaaldrich.comfengchengroup.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₇NO₄ | chemimpex.comsigmaaldrich.comsigmaaldrich.comraybiotech.com |

| Molecular Weight | 203.24 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.comsigmaaldrich.com |

| Melting Point | 83-94 °C | chemimpex.comsigmaaldrich.comfengchengroup.com |

| Solubility | Soluble in water and methanol | fengchengroup.comapexbt.com |

| Optical Rotation | [α]D²⁰ = -32 ± 2º (c=1 in EtOH) | chemimpex.comsigmaaldrich.com |

Table 2: Compound Identifiers for Boc-N-Me-Ala-OH

| Identifier Type | Identifier | Source(s) |

| SMILES | CC@HC(O)=O | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | VLHQXRIIQSTJCQ-LURJTMIESA-N | sigmaaldrich.comsigmaaldrich.com |

| PubChem CID | 4436857 | chemimpex.com |

| MDL Number | MFCD00037242 | chemimpex.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-16-6 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Boc N Me Ala Oh

Protecting Group Strategies in Synthesis (e.g., Boc Group)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure that amino acids are linked in the correct sequence. creative-peptides.compeptide.com The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the major strategies in this field. nih.gov

The Boc group is an acid-labile protecting group used for the α-amino group of amino acids. wikipedia.org Its chemical properties make it highly suitable for multi-step synthesis.

Chemical Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. fiveable.meorganic-chemistry.orgresearchgate.net This stability allows chemists to perform various reactions on other parts of the molecule without prematurely removing the Boc group. fiveable.me

Selective Deprotection: The key feature of the Boc group is its facile removal under anhydrous, strongly acidic conditions. creative-peptides.com It is typically cleaved using neat trifluoroacetic acid (TFA) or HCl in an organic solvent. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, with the subsequent release of carbon dioxide. chemistrysteps.com

Orthogonal Protection: The Boc group's stability to base allows for an "orthogonal" protection strategy. For example, in a complex synthesis, a Boc group can be used to protect one amine, while a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) is used to protect another. organic-chemistry.org This allows for the selective removal of one protecting group while the other remains intact, enabling precise, site-specific modifications. organic-chemistry.org

| Feature | Boc (tert-Butyloxycarbonyl) Group | Fmoc (9-Fluorenylmethyloxycarbonyl) Group |

|---|---|---|

| Protection Target | α-Amino group | α-Amino group |

| Stability | Stable to bases, nucleophiles, catalytic hydrogenation. fiveable.meresearchgate.net | Stable to acids. creative-peptides.com |

| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic Acid - TFA). wikipedia.org | Mild base (e.g., 20% piperidine (B6355638) in DMF). creative-peptides.comlibretexts.org |

| Primary Use Case | Boc/Bzl solid-phase and solution-phase synthesis. peptide.com | Fmoc/tBu solid-phase synthesis. creative-peptides.com |

| Key Advantage | Robustness and compatibility with acid-sensitive side-chain protecting groups (benzyl-based). peptide.comnih.gov | Very mild deprotection conditions, avoiding repeated use of strong acid. creative-peptides.com |

Coupling Reagents and Conditions in Peptide Synthesis Featuring Boc-N-Me-Ala-OH

The incorporation of N-methylated amino acids, such as Boc-N-Me-Ala-OH, into peptide chains presents unique synthetic challenges primarily due to the increased steric hindrance of the secondary amine. peptide.com This steric bulk slows down the kinetics of the amide bond formation, often leading to low yields and incomplete reactions when using standard coupling protocols. nih.gov Consequently, the selection of highly efficient coupling reagents and optimized reaction conditions is critical for the successful synthesis of N-methyl-rich peptides. chemimpex.comresearchgate.net

While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are staples in conventional peptide synthesis, they are often less effective for coupling sterically demanding residues like Boc-N-Me-Ala-OH. peptide.comwpmucdn.com To overcome this challenge, more potent activating reagents, particularly from the phosphonium (B103445) and aminium/uronium salt families, are employed. bachem.com

Key Coupling Reagents:

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective, especially for difficult couplings like joining two N-methylated amino acids. nih.govpeptide.com PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is another powerful phosphonium reagent utilized for these challenging reactions. peptide.compeptide.com

Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most successful and widely used reagents for incorporating N-methylated amino acids. peptide.com Its high reactivity is often leveraged in solid-phase peptide synthesis (SPPS). In contrast, related reagents like HBTU and HCTU have been reported to be less effective for these specific couplings. peptide.com

These coupling reactions are typically performed in the presence of a tertiary amine base, which is necessary for the activation process and to neutralize protonated species. bachem.com The most common bases are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). bachem.com The choice of solvent is also important, with N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being frequently used. peptide.com

| Reagent Class | Specific Reagent | Key Advantages & Applications | Common Base |

|---|---|---|---|

| Aminium/Uronium | HATU | High reactivity; very successful in SPPS for N-methylated amino acids. peptide.com | DIPEA |

| Phosphonium | PyBOP/PyAOP | Considered among the most promising for coupling N-methylamino acids, especially N-Me to N-Me couplings. nih.govpeptide.com | DIPEA / NMM |

| Phosphonium | PyBroP | Effectively used for coupling N-methyl amino acids, often with specific temperature control. peptide.compeptide.com | DIPEA |

| Other | BOP-Cl | Reported as an excellent alternative for solution-phase synthesis of N-methyl containing peptides. uniurb.it | DIPEA |

Optimization of Coupling Conditions for N-Methylamino Acid Integration

The successful integration of Boc-N-Me-Ala-OH requires careful optimization of coupling conditions to maximize yield and minimize side reactions. Standard SPPS procedures, such as those using DIC in combination with HOBt (Hydroxybenzotriazole), are often insufficient for driving the acylation of a secondary N-methyl amine to completion. nih.gov

Optimization strategies typically involve the systematic variation of the coupling reagent, base, additives, and reaction time. For instance, studies have shown that HATU, when used with DIPEA, can successfully link amino acids to N-methylated residues where other reagents fail. peptide.comnih.gov A typical optimized protocol for a difficult coupling on a solid support involves using multiple equivalents of the protected amino acid and the coupling reagent (e.g., 4 equivalents of Fmoc-amino acid and HATU) along with a larger excess of base (e.g., 8 equivalents of DIPEA) to ensure the reaction proceeds efficiently. peptide.com

The coupling of an N-methyl amino acid to another N-methyl amino acid is particularly challenging and represents a key area where optimization is crucial. peptide.com In some cases, specific protocols are developed, such as using PyBroP where the reaction mixture is cooled to 0 °C before the addition of the base, followed by mixing for an extended period at room temperature. peptide.compeptide.com This temperature control can be a critical parameter in balancing reactivity and preventing side reactions. The effectiveness of different reagents can be sequence-dependent; for example, BMTB was found to perform better than HATU for coupling Boc-N(Me)-Ile to N(Me)-Ile-OBn, highlighting the need for empirical optimization for each specific difficult coupling. uniurb.it

| Condition Set | Coupling Reagent | Additive | Base | Typical Outcome |

|---|---|---|---|---|

| Standard | DIC | HOBt | DIPEA | Often low yield and incomplete reaction for N-methyl couplings. nih.gov |

| Optimized (High-Activity) | HATU | None (contains HOAt moiety) | DIPEA | High coupling efficiency, successful for difficult sequences. peptide.com |

| Optimized (Phosphonium) | PyBOP | HOAt (optional) | DIPEA / NMM | High efficiency, particularly for N-Me to N-Me couplings. nih.gov |

| Optimized (Temperature Control) | PyBroP | None | DIPEA | Effective coupling with initial cooling to 0°C to control reactivity. peptide.com |

Epimerization Control in Synthesis of Peptides Containing N-Methylated Amino Acids

Epimerization, the change in configuration at a single stereogenic center, is a significant side reaction in peptide synthesis. nih.govresearchgate.net It compromises the chiral integrity of the amino acid residues, leading to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.gov The risk of epimerization is highest during the activation step of the carboxylic acid group. peptide.comcem.com

The primary mechanism for epimerization of standard amino acids involves the formation of a 5(4H)-oxazolone intermediate. bachem.com Urethane-protected amino acids, such as those with Boc or Fmoc groups, are generally resistant to this pathway. However, a second mechanism, direct abstraction of the α-proton by a base, can still occur, leading to racemization. bachem.comnih.gov This is particularly relevant for N-methylated amino acids, where slow coupling reactions can prolong the lifetime of the activated species, increasing the opportunity for the α-proton to be abstracted by the bases present in the reaction mixture. nih.gov

Several strategies are employed to suppress epimerization during the incorporation of N-methylated amino acids:

Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial. peptide.comu-tokyo.ac.jp These compounds react with the activated amino acid to form active esters. These esters are less prone to epimerization but are highly reactive towards the amine, thus promoting the desired peptide bond formation over the side reaction. u-tokyo.ac.jp

Choice of Coupling Reagent: The structure of the coupling reagent itself plays a role. Reagents that promote rapid coupling, like HATU (which incorporates an HOAt moiety), inherently reduce the time the amino acid spends in an activated, at-risk state. wpmucdn.com

Base Selection: The choice of base and its strength is critical. Sterically hindered, non-nucleophilic bases like DIPEA or collidine are preferred. bachem.comacs.org Using weaker bases when possible can reduce the rate of proton abstraction. acs.org

Low Temperature: Performing the coupling reaction at lower temperatures can significantly suppress the rate of epimerization. u-tokyo.ac.jp

Metal Additives: In specific cases, the addition of copper(II) salts, such as CuCl₂, has been reported to eliminate racemization during the coupling of peptides containing a C-terminal N-methyl amino acid. peptide.com

| Method | Mechanism of Action | Examples |

|---|---|---|

| Use of Racemization Suppressants | Forms an active ester intermediate that is less susceptible to epimerization but highly reactive toward the amine component. peptide.com | HOBt, HOAt, 6-Cl-HOBt. peptide.com |

| Selection of High-Speed Reagents | Minimizes the lifetime of the activated amino acid, reducing the opportunity for proton abstraction. | HATU, PyAOP. nih.govwpmucdn.com |

| Controlled Basicity | Reduces the rate of direct α-proton abstraction from the activated carboxyl group. nih.gov | Use of hindered bases (DIPEA) or weaker bases (collidine, NMM). bachem.comacs.org |

| Temperature Control | Slows the rate of the epimerization side reaction more significantly than the desired coupling reaction. u-tokyo.ac.jp | Performing coupling at 0°C or lower. u-tokyo.ac.jp |

| Use of Metal Additives | Suppresses racemization, potentially through chelation or altering the reaction pathway. | Addition of CuCl₂ to the reaction mixture. peptide.com |

Conformational Studies and Structural Analysis of N Methyl L Alanine and Its Derivatives

Impact of N-Methylation on Conformational Preferences

Steric Hindrance and Hydrogen Bonding Implications

N-methylation introduces steric hindrance that restricts the rotation around the Cα-N bond, thereby limiting the accessible conformational space. This steric clash is particularly significant between the N-methyl group and the adjacent carbonyl oxygen. csic.es A major consequence of N-methylation is the elimination of the amide proton, which removes the possibility of forming an intramolecular or intermolecular hydrogen bond at that position. mdpi.com This lack of a hydrogen bond donor ability significantly alters the secondary structures that peptides can adopt. mdpi.com

Studies on N-methyl-L-alanine have identified four distinct conformers stabilized by different types of hydrogen bond interactions. researchgate.netrsc.org These conformers, labeled as Types I, II, and III, involve interactions such as N-H···O=C, O-H···N, and N–H···O–H. researchgate.netrsc.org The presence of methyl groups on both sides of the molecule creates steric hindrance that prevents the relaxation of Type III conformers to the more stable Type I conformers, leading to a unique conformational landscape for N-methyl-L-alanine. researchgate.netrsc.org This steric hindrance is a critical factor in dictating the conformational preferences of N-methylated amino acids. csic.es

Conformational Changes in Peptides due to N-Methylation

The incorporation of N-methylated amino acids into peptides induces significant conformational changes. nih.gov The increased steric hindrance and the absence of a hydrogen bond donor at the methylated site disrupt the typical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets. csic.esmdpi.com

Spectroscopic and Computational Approaches for Conformational Analysis

A combination of experimental and theoretical methods is employed to elucidate the complex conformational behavior of N-methylated amino acids and peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural details of N-methylated compounds in solution. csic.es 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for identifying through-space interactions between protons, which provides information about the relative orientation of different parts of the molecule. byu.edu

In the context of N-methylated peptides, NMR studies can reveal changes in the chemical shifts of backbone nuclei (Hα, Cα), which are sensitive to conformational alterations. researchgate.net For example, the chemical shift patterns surrounding an N-methylated amide bond can indicate the presence of turn-like structures. researchgate.net The analysis of NMR data, including coupling constants and the observation of Nuclear Overhauser Effects (NOEs), allows for the determination of the predominant conformations in solution. acs.orgnih.gov The structural elucidation of complex peptides containing N-methylated residues often relies on a combination of NMR and mass spectrometry data. acs.orgsemanticscholar.org

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, provide valuable insights into the conformational preferences and dynamics of N-methylated molecules. csic.esmdpi.comnih.gov MD simulations can be used to explore the conformational landscape of these molecules in different environments, such as in vacuum or in explicit solvent. nih.govnih.gov

These simulations can predict the relative stabilities of different conformers and identify the key interactions that stabilize them. nih.gov For example, MD simulations of peptides containing N-methylated alanine (B10760859) have been used to investigate their tendency to form specific secondary structures, such as β-strands, in solution. nih.gov Furthermore, computational models have been developed to predict the permeability of N-methylated cyclic peptides, which is crucial for drug design. nih.gov The accuracy of these simulations is dependent on the force fields used, and efforts are ongoing to develop more accurate parameters for modeling N-methylated peptides. rsc.org

Table 1: Key Findings from Computational Studies on N-Methylated Peptides

| Computational Method | System Studied | Key Findings | References |

|---|---|---|---|

| Molecular Dynamics | Peptides with N-Me-Ala | Formation of β-strand structures in water/methanol. | nih.gov |

| Molecular Dynamics | Cyclic N-methylated peptides | Evaluation of force field performance for structural prediction. | rsc.org |

| Computational Modeling | Cyclic hexapeptide library | Prediction of permeability based on N-methylation patterns. | nih.gov |

| Quantum Mechanics/MD | Terminally blocked amino acids | Examination of conformational equilibria at water-hexane interface. | nih.gov |

Quantum Mechanical Studies (e.g., Ab Initio, DFT) on N-Methylated Amino Acids

Quantum mechanical (QM) methods, such as ab initio and Density Functional Theory (DFT), are employed to perform high-level theoretical studies on the intrinsic conformational preferences of N-substituted amino acids. csic.es These methods provide detailed information about the electronic structure and energetics of different conformers. acs.org

For N-methyl-L-alanine, ab initio calculations have been used to identify and characterize its stable conformers in the gas phase. researchgate.netrsc.org These calculations, in conjunction with experimental data from microwave spectroscopy, have allowed for the unambiguous identification of four different conformers and the hydrogen bonding interactions that stabilize them. researchgate.netrsc.org DFT studies have also been used to investigate the effects of N-methylation on the solubility and conformational properties of amino acid derivatives. rsc.org These studies have shown that N-methylation can lead to an increase in lipophilicity and aqueous solubility, as well as a lowering of the energy barrier for cis/trans amide bond isomerization. rsc.org

Relationship between Conformational Flexibility and Biological Activity

The relationship between conformational flexibility and biological activity is complex and often unpredictable. nih.gov N-methylation can either enhance or diminish the biological potency of a peptide, depending on the specific context of the molecule and its target. For instance, in some cases, restricting the conformational freedom of a peptide can lock it into a bioactive conformation, leading to enhanced binding affinity for its receptor and increased activity. acs.org This is because a more rigid structure can reduce the entropic penalty of binding. Conversely, if the induced conformation is not optimal for binding, a decrease in activity will be observed. mdpi.com

Research has shown that N-methylation can dramatically impact cytotoxicity and binding affinity for targets like the oncogenic regulator heat-shock protein 90 (Hsp90). nih.gov The placement of the N-methylated amino acid within a macrocycle can lead to unpredictable changes in the compound's conformation and, consequently, its biological activity. nih.gov

A critical aspect influenced by N-methylation is the equilibrium between the cis and trans conformations of the amide bond. While the trans conformation is generally favored in non-methylated peptides, N-methylation can lower the energy barrier for cis-trans isomerization, increasing the population of the cis conformer. researchgate.netrsc.org This shift in conformational equilibrium can have a significant impact on the peptide's structure and its ability to interact with biological targets. researchgate.net

Furthermore, N-methylation has been explored as a strategy to improve the pharmacokinetic properties of peptide-based drugs, such as metabolic stability and membrane permeability. pnas.orgunibo.it By removing the amide proton, N-methylation can protect the peptide bond from proteolytic degradation. unibo.it The increased lipophilicity resulting from the addition of a methyl group can also enhance cell permeability. rsc.orgrsc.org However, these modifications must be balanced with the potential for altered biological activity due to conformational changes. pnas.org

Detailed research findings have highlighted specific instances where the conformational effects of N-methylation directly correlate with biological outcomes. For example, in the context of antimicrobial peptides, N-methylation can lead to a loss of activity, which is attributed to conformational changes that hinder the formation of multimeric active structures necessary for their function. mdpi.com In other cases, selective N-methylation has been shown to improve the oral bioavailability of cyclic peptides without significantly altering their biological activity. pnas.org

The following table summarizes the impact of N-methylation on the properties of various amino acid derivatives, illustrating the interplay between conformational changes and biological relevance.

| Compound/Derivative | Effect of N-Methylation | Impact on Biological Activity/Properties | Reference(s) |

| Cyclic Peptides | Controls macrocycle conformation. | Dramatically impacts cytotoxicity and binding affinity for Hsp90. | nih.gov |

| Leu10-teixobactin | Induces conformational change; blocks hydrogen bond formation. | Negative effect on antimicrobial activity. | mdpi.com |

| Antimicrobial Peptides | Can lead to similar or greater antibacterial activity. | Position of N-methylation is crucial for activity. | mdpi.com |

| General Peptides | Increases lipophilicity and aqueous solubility; lowers cis/trans amide energy barrier. | Can enhance bioavailability. | rsc.org |

| Substance P Analogue | Protects from proteolytic degradation. | Almost completely resistant to degradation in the human brain. | unibo.it |

Advanced Applications of N Methylated Alanine Derivatives in Peptide and Protein Engineering

Design of Bioactive Peptides and Peptidomimetics

N-methylation can critically influence how peptides interact with their target proteins or receptors. By altering the conformational landscape and hydrogen-bonding capabilities of the peptide backbone, N-methylated amino acids can lead to enhanced binding affinity and improved specificity. For instance, N-methylation can remove potential amide protons that are involved in non-specific binding or disrupt unfavorable interactions, thereby promoting more precise target engagement. Studies have shown that N-methylated amino acids can stabilize specific peptide conformations, which are often crucial for high-affinity binding. In one study, the incorporation of an N-methylated lysine (B10760008) (N-Me-K) into a peptide ligand resulted in a 2.5-fold increase in binding affinity to the Gαi1*GDP protein. nih.gov Furthermore, the constrained nature of N-methylated amino acids can help create more rigid peptide structures, which are better suited to engage large protein surfaces, leading to higher binding affinity and specificity. chemrxiv.org

A major challenge for peptide therapeutics is their rapid degradation by proteases in vivo. N-methylation is a highly effective strategy to confer resistance against enzymatic hydrolysis. The methyl group shields the peptide bond from proteolytic cleavage, significantly extending the peptide's half-life. nih.govresearchgate.netrsc.orgresearchgate.netscielo.org.mx For example, replacing L-alanine with N-methyl-L-alanine in a peptide sequence dramatically increased its resistance to proteinase-K, extending its half-life from 6 minutes to approximately 110 minutes. researchgate.netrsc.org Similarly, N-methylation has been shown to increase protease resistance by 72 to over 1000-fold for certain peptide positions when cleaved by trypsin. nih.gov Studies on somatostatin (B550006) analogs have demonstrated that N-methylation can increase enzymatic stability fivefold, improving the half-life from 15.5 minutes to 74 minutes without compromising biological activity. rsc.org

The ability of peptides to cross cell membranes is crucial for their therapeutic efficacy, particularly for intracellular targets. N-methylation can enhance membrane permeability and improve oral bioavailability by altering the peptide's solvation properties and reducing its susceptibility to degradation in the gastrointestinal tract. researchgate.netscielo.org.mxbiosynth.compnas.org By capping exposed amide protons, N-methylation can make peptides more lipophilic and better able to traverse lipid bilayers. pnas.org Research has shown that multiple N-methylations can significantly improve intestinal permeability, with some modified cyclic peptides exhibiting high permeability comparable to transcellular markers. acs.org For instance, a designed peptide incorporating N-methylated residues demonstrated an oral bioavailability of 33%. pnas.org

N-Methyl-L-alanine in Drug and Antibiotic Design and Development

N-methyl-L-alanine and its derivatives are invaluable tools in the drug discovery and development pipeline. They serve as key building blocks for creating peptide-based drugs with enhanced stability and improved pharmacological properties. chemimpex.comchemimpex.com In antibiotic development, N-methylation strategies are employed to improve peptide stability against proteases and to enhance their interaction with bacterial membranes, thereby increasing their potency and overcoming resistance mechanisms. nih.govmdpi.com The ability to fine-tune these properties makes N-methylated amino acids essential components in the design of next-generation therapeutics.

Engineering of Proteins and Enzymes with N-Methylated Amino Acids

Beyond small peptides, N-methylated amino acids are also being explored for engineering larger proteins and enzymes. Their incorporation can enhance protein stability, alter enzymatic activity, and improve functionality for specific biotechnological applications, such as diagnostics and targeted therapeutics. biosynth.comchemimpex.comchemimpex.com By modifying the protein's structural integrity and resistance to degradation, N-methylation can lead to more robust and efficient biocatalysts or therapeutic proteins. Furthermore, N-methylated amino acids can be used to study protein structure-activity relationships, providing insights into protein folding, function, and interactions. biosynth.com

Data Tables

The following tables summarize key research findings illustrating the impact of N-methylated alanine (B10760859) derivatives on peptide properties.

Table 1: Impact of N-Methylation on Peptide Protease Stability

| Peptide/Modification | Protease | Half-life (min) | Fold Increase in Resistance (vs. natural) | Reference |

| SUPR4B1W (cyclic N-Me-Ala) | Proteinase-K | ~110 | N/A | researchgate.netrsc.org |

| Linear SUPR4B1W | Proteinase-K | 57 | ~2-fold decrease vs. cyclic N-Me-Ala | researchgate.net |

| SUPR4B1W8A (N-Me-Ala replaced with Ala) | Proteinase-K | 6 | N/A (complete degradation within 60 min) | researchgate.netrsc.org |

| Peptide with N-Me substitution at P2, P1, P1', P2' | Trypsin | Varies | 72 to >1000-fold | nih.gov |

| N-methylation of Somatostatin cyclopeptidic analogue | Serum Proteases | 74 | 5-fold increase | rsc.org |

| N-methylated peptide (vs. natural sequence) | Elastase | Varies | 3-fold increase | rsc.org |

| N-methyl amino acid substitution in serum (peptides) | Serum Proteases | Varies | 40% to 65% remaining area after 1h | nih.gov |

| N-methyl amino acid substitution in serum (lipopeptides) | Serum Proteases | Varies | 20% to 50% remaining area after 1h | nih.gov |

Table 2: N-Methylation Effects on Peptide Binding Affinity and Permeability

| Peptide/Modification | Target/Assay | Metric | Value/Change | Reference |

| N-Me-K peptide variant | Gαi1*GDP | Binding Affinity (Kd) | Increased by 2.5-fold (ΔΔG = -0.50 kcal mol⁻¹) | nih.gov |

| Cyclic SUPR4B1W | Cytosolic Access | Cytosolic Access (at 4h) | ~7-fold higher than linear, ~3-fold higher than non-N-methylated | researchgate.net |

| N-methylated cyclic hexapeptides (adjacent to d-Ala) | Caco-2 cell permeability | Papp | > 1 × 10⁻⁵ cm/s (high permeability) | acs.org |

| Designed peptide with N-methylated residues | Oral Bioavailability | Bioavailability | 33% | pnas.org |

| N-methylated cyclic somatostatin peptide | Oral Bioavailability | Bioavailability | Improved | pnas.org |

Compound List

Boc-N-Me-Ala-OH (N-(tert-butoxycarbonyl)-N-methyl-L-alanine)

N-methyl-L-alanine (NMA)

N-methyl-D-alanine

N,N-Dimethyl-L-Alanine

3-Fluoro-N-methyl-L-alanine

Fmoc-N-methyl-L-alanine

N-Methyl-L-alanine hydrochloride

N-Methyl-L-Alanine methyl ester hydrochloride

D-Phenylalanine-N-methyl-L-Valine-L-Isoleucine-L-Phenylalanine-L-Alanine (as part of a lipopeptide)

Analytical Methodologies for N Methylated Amino Acids in Research

Identification and Characterization of N-Methyl Amino Acids in Biological Systems

Methylation is a significant post-translational modification in biological systems, converting bioactive compounds like amino acids into their methylated forms. nih.gov The presence of N-methylated amino acids in proteins and as free metabolites has been linked to various physiological and pathological conditions, making their identification and characterization a key area of research. nih.govnih.gov For instance, specific N-methylated amino acids have been identified as potential biomarkers for several metabolic disorders. nih.gov

The characterization of these compounds in biological systems often involves initial extraction and purification steps to isolate them from the complex biological matrix. Following this, a combination of spectroscopic and spectrometric techniques is employed to elucidate their structure and confirm their identity. The synthesis of N-methyl amino acid standards is also essential for comparison and validation of analytical methods. nih.gov

Mass Spectrometry-Based Metabolomics for Methylated Amino Acids

Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of small molecules, including N-methylated amino acids, in biological samples. nih.gov Its high sensitivity, resolution, and ability to characterize a wide range of metabolites provide deep insights into the metabolic profiles of living organisms. nih.gov

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of N-methylated amino acids. nih.govresearchgate.net When coupled with liquid chromatography (LC), as in LC/MS/MS, it allows for the separation and sensitive detection of these compounds in complex mixtures. nih.govnih.gov

In ESI-MS/MS, protonated molecules [M+H]+ of N-methyl amino acids are generated and then subjected to fragmentation. nih.gov The resulting product ions provide characteristic fingerprints that are indicative of the compound's structure. A common fragmentation pathway for most N-methyl amino acids is the loss of water and carbon monoxide (H₂O + CO) to form a prominent immonium ion. nih.govresearchgate.net Other characteristic product ions include those resulting from the loss of the N-methylamino group [MH-(NH₂CH₃)]⁺ and the side chain [MH-(RH)]⁺. nih.govresearchgate.net These distinct fragmentation patterns allow for the differentiation of isomeric and isobaric N-methyl amino acids. nih.gov

The following table summarizes the characteristic ESI-MS/MS fragment ions for a selection of N-methylated amino acids.

| N-Methyl Amino Acid | Precursor Ion [M+H]⁺ | Major Fragment Ions |

| N-Methylalanine | 104.07 | Immonium ion, [MH-(H₂O+CO)]⁺, [MH-(NH₂CH₃)]⁺ |

| N-Methylglycine (Sarcosine) | 90.05 | Immonium ion, [MH-(H₂O+CO)]⁺ |

| N-Methylleucine | 146.12 | Immonium ion, [MH-(H₂O+CO)]⁺, [MH-(C₄H₉)]⁺ |

| N-Methylvaline | 132.10 | Immonium ion, [MH-(H₂O+CO)]⁺, [MH-(C₃H₇)]⁺ |

This table is illustrative and based on general fragmentation patterns described in the literature. Specific m/z values would be determined in an experimental setting.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of N-methylated amino acids. nih.gov However, due to the polar and non-volatile nature of amino acids, derivatization is a necessary prerequisite for GC analysis. thermofisher.com Derivatization converts the polar functional groups (e.g., -COOH, -NHCH₃) into more volatile and thermally stable derivatives.

A common derivatization agent is ethyl chloroformate. nih.gov The N-methyl and N,N-dimethyl amino acids, when derivatized with ethyl chloroformate, yield products that can be readily analyzed by GC-MS. nih.gov Under electron ionization (EI), the derivatives of N-methyl amino acids typically show an abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺). nih.gov Further fragmentation of this ion provides structural information. nih.gov Chemical ionization (CI) can be used to confirm the molecular weight of the derivatives by observing the [M+H]⁺ ion. nih.gov

Another common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the amino acid for GC analysis. thermofisher.com

The table below outlines common derivatization reagents used for GC-MS analysis of N-methylated amino acids.

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |

| Ethyl Chloroformate | ECF | Ethoxycarbonyl derivative | Yields characteristic fragment ions useful for identification. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative | Produces volatile and stable derivatives. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Forms stable derivatives that are less sensitive to moisture. |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of amino acids and their derivatives, including N-methylated forms. koreascience.krwho.int It is often used as the separation front-end for mass spectrometry (LC/MS) but can also be used with other detectors like UV or fluorescence detectors, especially after derivatization. sielc.comliberty.edu

Various HPLC modes can be employed for the separation of N-methylated amino acids. Reversed-phase HPLC (RP-HPLC) is a common choice, where separation is based on the hydrophobicity of the analytes. who.int For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. nih.gov HILIC-based methods have been successfully developed for the measurement of multiple methylated metabolites, including amino acids, nucleotides, and organic acids. nih.gov

To enhance detection sensitivity and selectivity, especially with UV or fluorescence detectors, derivatization is often employed. who.int o-Phthaldialdehyde (OPA) is a widely used pre-column derivatization reagent that reacts with primary and some secondary amines to form highly fluorescent products. koreascience.krliberty.edu This allows for the sensitive detection of N-methylated amino acids. koreascience.kr

The following table provides examples of HPLC columns and conditions used for the analysis of methylated amino acids.

| HPLC Column Type | Mobile Phase Example | Detection Method | Application Note |

| Reversed-Phase C18 | Acetonitrile/Water with formic acid | MS, UV | General purpose separation of amino acids and their derivatives. scienceopen.com |

| HILIC | Acetonitrile/Ammonium formate (B1220265) buffer | MS | Separation of polar methylated metabolites. nih.gov |

| Primesep 100 (Mixed-Mode) | Acetonitrile/Water with phosphoric acid | UV, ELSD, MS | Separation of underivatized amino acids by a combination of reverse-phase and cation-exchange. sielc.com |

Emerging Research Directions

Ribosomal Incorporation of N-Methylated Amino Acids

While Boc-N-Me-Ala-OH is primarily employed in chemical peptide synthesis, significant research efforts are focused on the ribosomal incorporation of N-methylated amino acids (N-Me AAs) to produce peptides with these modifications using the cell's natural protein synthesis machinery. Studies indicate that while several N-Me AAs can be incorporated into peptides via ribosomal translation, the efficiency varies, and challenges persist, particularly with multiple incorporations or specific N-Me AAs acs.orgplos.orgresearchgate.netoup.com. Boc-N-Me-Ala-OH serves as a vital reagent in the chemical synthesis of peptides that act as models or benchmarks for these ribosomal incorporation studies. Researchers utilize chemically synthesized peptides containing N-methylalanine, prepared using Boc-N-Me-Ala-OH, to investigate the beneficial properties conferred by N-methylation, such as increased protease resistance and enhanced membrane permeability, which are highly desirable for therapeutic peptides plos.orgresearchgate.netresearchgate.net. The synthesis of Boc-N-Me-Ala-OH itself can be achieved with good yields; for instance, a 90% yield has been reported for the N-methylation of N-Boc-L-Ala-OH using methyl iodide and sodium hydride rsc.org.

Computational Design of Membrane-Permeable Macrocycles with N-Methylated Amino Acids

Boc-N-Me-Ala-OH is a key component in the synthesis of peptides that are subsequently cyclized into macrocycles. The incorporation of N-methylalanine, facilitated by Boc-N-Me-Ala-OH, is a strategy used to improve the membrane permeability and pharmacokinetic profiles of macrocyclic peptides, thereby enhancing their potential as drug candidates researchgate.netbakerlab.orgnih.govoup.com. Advanced computational design tools, such as Rosetta, are increasingly utilized to predict and engineer macrocycles with specific properties, including membrane permeability. These computational platforms can integrate parameters for non-canonical amino acids, including N-methylated ones, enabling the exploration of extensive chemical spaces and the optimization of molecular structures tandfonline.comresearchgate.netfrontiersin.orgarxiv.orgacs.org. The N-methyl group's capacity to eliminate hydrogen-bonding capability can reduce aggregation in hydrophobic environments and improve membrane permeability . Research has demonstrated that N-methylation can significantly enhance the membrane permeability of cyclic peptides in both in vitro and in vivo experimental models bakerlab.orgnih.govresearchgate.netpnas.org. For example, strategic N-methylation of specific amide bonds in cyclic peptides has been shown to increase their permeability, with certain N-methylated cyclic peptides exhibiting oral bioavailability bakerlab.orgpnas.org.

N-Methylalanine in Studies of Amino Acid Transport Mechanisms

N-methylalanine, typically obtained from Boc-N-Me-Ala-OH after the removal of the Boc protecting group, is employed as a probe or analogue in research focused on understanding amino acid transport mechanisms. Scientists use N-methylalanine to investigate the specificity and kinetics of various amino acid transporters across different cell types and tissues arxiv.orgscientificlabs.comacs.org. For instance, N-methylalanine has been utilized as a model substrate to study system A amino acid transporters, providing valuable data on transporter selectivity scientificlabs.comacs.org. Studies have indicated that N-methylalanine can inhibit the uptake of other amino acids, thereby offering insights into the carrier systems involved acs.org. The differential interaction of N-methylalanine with specific transport systems, compared to its non-methylated counterpart, aids in elucidating the structural requirements for substrate recognition by these transporters.

N-Methylalanine in Neuroscience Research and Neurotransmitter Modulation

N-methylalanine and its derivatives have found applications in neuroscience research, particularly in elucidating neurotransmitter systems and neuronal function. N-methylalanine serves as a building block for synthesizing peptides or small molecules that can modulate neurotransmission acs.orgontosight.aiscielo.org.mx. For example, N-methyl-L-serine, a related compound, functions as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR), influencing synaptic plasticity and potentially playing a role in cognitive processes . While direct studies involving Boc-N-Me-Ala-OH in neuroscience are less frequently cited in initial searches, its role as a precursor for incorporating N-methylalanine into biologically active peptides makes it indirectly relevant. Research on N-methylated amino acids generally has explored their potential therapeutic applications in neurodegenerative disorders and their effects on neurotransmitter systems acs.orgontosight.ai.

Q & A

Q. What are the standard protocols for synthesizing Boc-N-Me-Ala-OH, and how can purity be validated?

Boc-N-Me-Ala-OH is synthesized via Boc protection of N-methyl-L-alanine. A validated procedure involves dissolving the amino acid in water and THF, adding Boc₂O (1.1 equivalents) with NaHCO₃, and stirring overnight. After acidification (pH 3), extraction with ethyl acetate yields the product with 90% efficiency . Purity is confirmed via thin-layer chromatography (TLC) and quantitative NMR (¹H, ¹³C) to verify chemical shifts (e.g., δ 1.38 ppm for Boc methyl groups) and HRMS (ESI) for mass accuracy (e.g., m/z 226.1043 ).

Q. Which analytical techniques are critical for characterizing Boc-N-Me-Ala-OH in peptide synthesis?

Key techniques include:

Q. How should Boc-N-Me-Ala-OH be stored to prevent degradation during peptide synthesis?

Store at 2–8°C in anhydrous conditions due to its hygroscopic nature. Pre-dry the compound under vacuum before coupling reactions to avoid side reactions (e.g., racemization) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing Boc-N-Me-Ala-OH coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Coupling agents : Compare HBTU/HOBt vs. DIC/Oxyma for minimizing epimerization.

- Solvent selection : Use DMF or DCM, but avoid DMSO due to potential carbamate cleavage .

- Monitoring : Employ Kaiser tests or FT-IR to track reaction completion.

- Statistical validation : Use factorial designs to optimize molar ratios (e.g., 2–4 equivalents of Boc-N-Me-Ala-OH) .

Q. How can researchers resolve contradictions in reported optical rotation values for Boc-N-Me-Ala-OH?

Discrepancies in [α]D values (e.g., +22–32° vs. +6.8° in MeOH ) may arise from:

- Solvent polarity : Ethanol vs. methanol affects hydrogen bonding and conformation.

- Impurity profiles : Trace solvents (e.g., residual THF) or byproducts (e.g., de-Boc compounds) alter measurements.

- Method calibration : Standardize measurements using a polarimeter calibrated with sucrose or camphor sulfonic acid .

Q. What strategies mitigate the hygroscopicity of Boc-N-Me-Ala-OH in aqueous reaction systems?

- Lyophilization : Pre-lyophilize the compound to remove adsorbed water.

- Inert atmosphere : Conduct reactions under argon/N₂ to minimize moisture ingress.

- Additives : Use molecular sieves (3Å) or desiccants (MgSO₄) in non-aqueous solvents .

Q. How can computational modeling enhance the design of Boc-N-Me-Ala-OH derivatives for protease inhibition studies?

- Docking studies : Simulate interactions with protease active sites (e.g., kallikrein 7) using Schrödinger Suite or AutoDock.

- QSAR models : Correlate substituent effects (e.g., N-methylation) with inhibitory potency .

- MD simulations : Assess conformational stability of Boc-protected peptides in aqueous vs. lipid environments .

Methodological and Reporting Standards

Q. What are the best practices for documenting Boc-N-Me-Ala-OH synthesis in peer-reviewed publications?

- Reproducibility : Report exact molar ratios, reaction times, and purification steps (e.g., “extracted 3× with 150 mL ethyl acetate”).

- Analytical data : Include full NMR assignments, HRMS spectra, and TLC conditions (e.g., Rf = 0.5 in 7:3 EtOAc/hexane).

- Ethical reporting : Disclose batch-specific variations (e.g., lot-to-lot purity differences) and failed attempts .

Q. How can researchers leverage "People Also Ask" (PAA) data to identify gaps in Boc-N-Me-Ala-OH literature?

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven studies on Boc-N-Me-Ala-OH?

- FINER criteria : Ensure feasibility (lab resources), novelty (e.g., novel coupling methods), and relevance (e.g., peptide therapeutics).

- PICO framework :

- Population : Peptide-drug conjugates.

- Intervention : Boc-N-Me-Ala-OH incorporation.

- Comparison : Unprotected vs. Boc-protected analogs.

- Outcome : Bioavailability or proteolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.